An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine
An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Boc-4-(aminocarboxymethyl)piperidine, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Chemical Properties
1-Boc-4-(aminocarboxymethyl)piperidine, specifically its (S)-enantiomer, is a non-proteinogenic amino acid derivative that incorporates a piperidine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the amino acid functionality at the 4-position makes it a valuable synthon for introducing constrained structural motifs into peptides and small molecules.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| Chemical Name | (S)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | N/A |
| CAS Number | 368866-11-9 | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₄ | N/A |
| Molecular Weight | 258.32 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Predicted Boiling Point | 397.9 ± 17.0 °C | N/A |
| Predicted Density | 1.181 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 2.30 ± 0.10 | N/A |
Synthesis and Purification
A potential synthetic pathway for 1-Boc-4-(aminocarboxymethyl)piperidine is depicted in the following workflow diagram.
Caption: General Synthetic Workflow
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common synthetic strategies for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.
Step 1: Boc Protection of a 4-functionalized piperidine A suitable 4-substituted piperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 2: Introduction of the aminocarboxymethyl precursor The Boc-protected piperidine from Step 1 is then further functionalized at the 4-position. This can be achieved through various methods depending on the starting material. For instance, if the starting material was 1-Boc-4-piperidone, a Strecker-type reaction with an amino acid precursor could be employed.
Step 3: Final Elaboration and Purification The intermediate from Step 2 is converted to the final product. This may involve hydrolysis of a nitrile or ester group. The final compound is then purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the pure 1-Boc-4-(aminocarboxymethyl)piperidine.
Spectroscopic Characterization
Detailed experimental spectroscopic data for (S)-1-Boc-4-(aminocarboxymethyl)piperidine is not widely published. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), piperidine ring protons (a series of multiplets in the range of 1.2-3.5 ppm), the alpha-proton of the amino acid moiety (a multiplet), and exchangeable protons for the amine and carboxylic acid groups.
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¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the carboxymethyl group.
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IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching of the amino acid, C=O stretching of the carbamate and carboxylic acid, and C-N and C-O stretching vibrations.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
Piperidine derivatives are prevalent in medicinal chemistry due to their favorable physicochemical properties and their ability to serve as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[1][2][3] The incorporation of an amino acid moiety, as in 1-Boc-4-(aminocarboxymethyl)piperidine, provides a handle for peptide synthesis and the creation of peptidomimetics.[2]
The constrained nature of the piperidine ring can help to pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its target.[2] Chiral piperidine scaffolds, in particular, are of significant interest in drug design for their ability to introduce specific three-dimensional arrangements of substituents.
While specific biological activities for 1-Boc-4-(aminocarboxymethyl)piperidine have not been extensively reported, its structural motif suggests its utility as a building block for a variety of therapeutic targets. The general importance of substituted piperidines in drug discovery is well-established, with applications in areas such as neuroscience, oncology, and infectious diseases.[1][3]
The logical relationship for its application in drug discovery is illustrated below.
Caption: Role in Drug Discovery
Conclusion
1-Boc-4-(aminocarboxymethyl)piperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structure, combining a constrained piperidine ring with an amino acid functionality, allows for the synthesis of complex and potentially highly active therapeutic agents. While detailed experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
